molecular formula C18H20N2O5S B4049887 N-[4-(BUTYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-[4-(BUTYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B4049887
M. Wt: 376.4 g/mol
InChI Key: HOBNGDSFJAEAPA-UHFFFAOYSA-N
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Description

N-[4-(BUTYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of sulfonamides, which are widely used in various scientific and industrial applications due to their diverse chemical reactivity and biological activity.

Scientific Research Applications

N-[4-(BUTYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BUTYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole core. This is followed by the introduction of the butylsulfamoyl group and the carboxamide functionality. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process typically involves crystallization, distillation, and chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(BUTYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-[4-(BUTYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing specific biochemical reactions. The exact mechanism depends on the context of its application and the specific biological or chemical system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(BUTYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE include other sulfonamides and benzodioxole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-2-3-10-19-26(22,23)15-7-5-14(6-8-15)20-18(21)13-4-9-16-17(11-13)25-12-24-16/h4-9,11,19H,2-3,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBNGDSFJAEAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.